1-BENZYL-3-(4-HEPTYLPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE
Overview
Description
1-BENZYL-3-(4-HEPTYLPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex organic compound belonging to the class of triazino-purine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-(4-HEPTYLPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazino-purine core: This is achieved through the cyclization of appropriate hydrazine derivatives with purine intermediates under acidic or basic conditions.
Introduction of the benzyl and heptyl groups: These groups are introduced via alkylation reactions using benzyl halides and heptyl halides in the presence of strong bases like sodium hydride or potassium carbonate.
Final modifications: The final steps involve methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-(4-HEPTYLPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-BENZYL-3-(4-HEPTYLPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-(4-HEPTYLPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting key enzymes: This compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Modulating receptors: It can bind to specific receptors on the cell surface, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial activities.
Triazino[4,3-e]purine derivatives: Studied for their antiviral and anticancer properties.
Uniqueness
1-BENZYL-3-(4-HEPTYLPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE stands out due to its unique combination of structural features, which contribute to its broad spectrum of biological activities. Its benzyl and heptyl substituents enhance its lipophilicity and cellular uptake, making it a promising candidate for further development .
Properties
IUPAC Name |
1-benzyl-3-(4-heptylphenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O2/c1-4-5-6-7-9-12-21-15-17-23(18-16-21)24-20-34-25-26(32(2)29(37)33(3)27(25)36)30-28(34)35(31-24)19-22-13-10-8-11-14-22/h8,10-11,13-18H,4-7,9,12,19-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKQGMNRPOVNOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NN(C3=NC4=C(N3C2)C(=O)N(C(=O)N4C)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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